Product packaging for 1-(Pyridin-4-yl)cyclopropanecarboxamide(Cat. No.:CAS No. 792175-88-3)

1-(Pyridin-4-yl)cyclopropanecarboxamide

Cat. No.: B3371777
CAS No.: 792175-88-3
M. Wt: 162.19 g/mol
InChI Key: JVPMPKVKHAAUHD-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)cyclopropanecarboxamide (CAS 792175-88-3) is a chemical compound with the molecular formula C 9 H 10 N 2 O and a molecular weight of 162.19 g/mol . It is characterized by a cyclopropane carboxamide core substituted with a pyridin-4-yl group. This structural motif is of significant interest in medicinal chemistry and drug discovery. Scientific literature indicates that closely related amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid have been identified as potent inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT) through fragment-based screening . NAMPT is a key enzyme in the NAD+ biosynthetic pathway and is a promising therapeutic target in oncology. The crystal structures of such compounds in complex with NAMPT have been determined, facilitating structure-activity relationship (SAR) studies and rational inhibitor design . As a cyclopropane-containing building block, this compound is a valuable scaffold for developing novel bioactive molecules. Researchers can utilize it in high-throughput screening, lead optimization, and chemical biology studies. For laboratory handling, the recommended storage condition is sealed in a dry environment at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B3371777 1-(Pyridin-4-yl)cyclopropanecarboxamide CAS No. 792175-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-4-ylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8(12)9(3-4-9)7-1-5-11-6-2-7/h1-2,5-6H,3-4H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPMPKVKHAAUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=NC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591650
Record name 1-(Pyridin-4-yl)cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792175-88-3
Record name 1-(Pyridin-4-yl)cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(Pyridin-4-yl)cyclopropanecarboxamide

The formation of the cyclopropane (B1198618) ring is a cornerstone of the synthesis. This can be achieved through the addition of a carbene or carbene-equivalent to an alkene. A common strategy involves the reaction of a sulfur ylide with an activated alkene, such as a pyrimidone derivative, which can lead to cyclopropanation. rsc.org Another classic approach is the Simmons-Smith reaction, which utilizes a carbenoid species (typically generated from diiodomethane (B129776) and a zinc-copper couple) to convert an alkene like 4-vinylpyridine (B31050) into the corresponding cyclopropane derivative. organic-chemistry.org

Alternatively, the reaction can proceed via the photolysis of diazomethane (B1218177) in the presence of an alkene. masterorganicchemistry.com This method generates a methylene (B1212753) carbene that adds to the double bond in a stereospecific, syn-addition manner, preserving the stereochemistry of the starting alkene. masterorganicchemistry.com

Table 1: Selected General Cyclopropanation Reactions

Reaction Name Reagents Key Features
Simmons-Smith Reaction CH₂I₂, Zn(Cu) Utilizes a zinc carbenoid; effective for various alkenes. organic-chemistry.org
Corey-Chaykovsky Reaction Sulfoxonium or sulfonium (B1226848) ylides Reacts with α,β-unsaturated carbonyl compounds. organic-chemistry.org
Diazomethane Photolysis CH₂N₂, hv (light) Generates free carbene; reaction can be difficult to control but is stereospecific. masterorganicchemistry.com

The conversion of the precursor, 1-(pyridin-4-yl)cyclopropanecarboxylic acid chemscene.com, to this compound is a critical step. This transformation is one of the most frequently performed reactions in medicinal chemistry. researchgate.net The direct reaction between a carboxylic acid and an amine to form an amide bond requires high temperatures and is often inefficient. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. luxembourg-bio.comresearchgate.net

A wide array of coupling reagents has been developed for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine (or ammonia (B1221849) for a primary amide) to yield the final product. fishersci.co.uk To improve efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.comfishersci.co.uk More modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer high yields and short reaction times. fishersci.co.uk

A related approach involves first converting the carboxylic acid to a more reactive acyl chloride, which can then react with an amine, often under Schotten-Baumann conditions (in the presence of a base). researchgate.netfishersci.co.uk

Table 2: Common Reagents for Amide Bond Formation

Reagent Class Examples Mechanism
Carbodiimides DCC, DIC, EDC Forms a reactive O-acylisourea intermediate. fishersci.co.uk
Uronium/Aminium Salts HATU, HBTU Forms an active ester, often with high efficiency and low racemization. luxembourg-bio.comnih.gov
Phosphonium Salts PyBOP Forms an active ester; effective for hindered substrates. luxembourg-bio.com

An alternative strategy for constructing the core skeleton involves forming the bond between the pyridine (B92270) ring and the cyclopropane ring at a later stage using cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.govnih.gov This reaction typically involves a palladium catalyst to couple an organoboron compound (like a boronic acid or ester) with an organohalide. nih.govmdpi.com

In the context of synthesizing this compound, this could be achieved by coupling a 4-halopyridine (e.g., 4-bromopyridine) with a cyclopropane-containing boronic acid or ester, such as 1-(boronic acid)cyclopropanecarboxylic acid ethyl ester. This approach benefits from the mild reaction conditions and tolerance of a wide variety of functional groups, which is advantageous when working with sensitive substrates. nih.gov Various palladium catalysts and ligands can be employed, with systems based on palladium(II) acetate (B1210297) or Pd(PPh₃)₄ being common. nih.govmdpi.com

Advanced Synthetic Approaches and Process Optimization

To improve efficiency, stereocontrol, and sustainability, modern synthetic methods are increasingly being applied to the synthesis of complex molecules like this compound and its analogs.

The creation of specific stereoisomers of substituted cyclopropanes is of high interest, as chirality is a key factor in the biological activity of many pharmaceuticals. Asymmetric cyclopropanation reactions allow for the synthesis of enantiomerically enriched products. This can be achieved using chiral catalysts, often based on transition metals like rhodium, copper, or palladium. nih.govacs.org For example, rhodium(II) complexes can catalyze the reaction of diazo compounds with alkenes to produce cyclopropanes with high diastereo- and enantioselectivity. acs.org

A burgeoning field is the use of biocatalysis, where enzymes are engineered to perform specific chemical transformations. nih.gov Engineered hemoproteins, such as myoglobin (B1173299) variants, have been shown to catalyze the asymmetric cyclopropanation of olefins with high stereoselectivity. wpmucdn.comnih.gov These enzymatic methods can provide access to optically active pyridine-functionalized cyclopropanes, which are valuable scaffolds in medicinal chemistry. wpmucdn.comnih.gov Myoglobin-based catalysts have been successfully used for the highly stereoselective synthesis of nitrile-substituted cyclopropanes, demonstrating the potential of biocatalysis for creating complex and chiral cyclopropane structures. nih.govrochester.edu

Modern techniques like microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing, including dramatically reduced reaction times, improved yields, and enhanced safety and scalability. researchgate.netvapourtec.com

Microwave irradiation has been successfully applied to accelerate amide bond formation, often allowing the direct reaction of carboxylic acids and amines without a catalyst in minutes rather than hours. researchgate.nettandfonline.com This technology can also be used for pyridine synthesis, such as in the Bohlmann-Rahtz reaction, providing rapid access to pyridine-containing analogs. interchim.frnih.gov

Flow chemistry, where reagents are pumped through a heated reactor, provides precise control over reaction parameters like temperature and residence time. acs.org This continuous processing method is highly scalable and is well-suited for reaction optimization and the rapid synthesis of compound libraries. vapourtec.com It has been used for various heterocyclic syntheses, including pyridines, and can be combined with microwave heating for even greater efficiency. interchim.frsci-hub.se These technologies are ideal for producing analogs of this compound for structure-activity relationship studies.

Green Chemistry Principles in Synthesis

The synthesis of pyridine and cyclopropane-containing compounds has increasingly benefited from the application of green chemistry principles, aiming to enhance efficiency while minimizing environmental impact. While a specific, documented green synthesis for this compound is not prevalent, the principles can be applied by examining methodologies for its constituent parts.

Modern synthetic routes for pyridine derivatives often employ one-pot, multicomponent reactions, which are inherently greener due to reduced waste, lower energy consumption, and shorter reaction times. nih.govresearchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in this area. researchgate.net For instance, the synthesis of functionalized pyridines has been achieved through a four-component reaction under microwave irradiation in ethanol, a green solvent. This method offers substantial advantages over conventional heating, including dramatically reduced reaction times (minutes versus hours) and higher product yields (often exceeding 90%). researchgate.net

For the cyclopropane carboxamide moiety, green approaches focus on using environmentally benign solvents and catalysts. The cyclopropanation of nitriles, a potential step towards the target molecule, has been optimized using water as a solvent and various phase-transfer catalysts. nih.gov The choice of base and reaction temperature is critical; for example, using NaOH in water at 60°C has been shown to be effective for cyclopropanation reactions involving 2-phenyl acetonitrile. nih.gov Furthermore, the final amide formation step often utilizes coupling reagents. Green considerations would favor reagents that are highly efficient and produce easily removable byproducts. nih.gov An improved method for synthesizing cyclopropane amino acid building blocks highlights the avoidance of neurotoxic oxidants and precious metal catalysts, which is a key green chemistry principle. acs.org

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Pyridine Derivatives This table is interactive. You can sort and filter the data.

Feature Conventional Method Green Method (Microwave-Assisted)
Reaction Time 6–9 hours 2–7 minutes
Solvent Often organic solvents Ethanol (renewable)
Energy Input Prolonged heating Short-term irradiation
Product Yield 71%–88% 82%–94%
Purification Often requires extensive chromatography High purity, often precipitation

Data sourced from studies on multicomponent pyridine synthesis. researchgate.net

Chemical Reactivity Profiles of the Cyclopropanecarboxamide-Pyridine System

The chemical reactivity of this compound is dictated by the interplay of its three functional components: the electron-deficient pyridine ring, the strained cyclopropane ring, and the versatile amide linkage.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring's reactivity is heavily influenced by the nitrogen heteroatom, which makes the ring electron-deficient compared to benzene.

Electrophilic Aromatic Substitution (S.E.Ar): The pyridine nucleus is generally deactivated towards electrophilic attack due to the inductive electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.com Direct electrophilic substitution on the carbon atoms of the pyridine ring requires harsh reaction conditions. gcwgandhinagar.com To overcome this, the pyridine ring can be activated by conversion to a pyridine-N-oxide. The N-oxide group is electron-donating, making the ring more susceptible to electrophilic attack, particularly at the 4-position. gcwgandhinagar.comquimicaorganica.org After the substitution reaction, the N-oxide can be reduced back to the pyridine.

Nucleophilic Aromatic Substitution (S.N.Ar): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, especially at the 2- and 4-positions (ortho and para to the nitrogen). youtube.comyoutube.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comechemi.com Attack at the 3-position does not allow for this stabilization, making it much less favorable. stackexchange.comquimicaorganica.org While S.N.Ar typically requires a good leaving group (like a halide) at the position of attack, highly reactive nucleophiles can react with pyridine itself in what is known as the Chichibabin reaction, displacing a hydride ion. youtube.com For this compound, direct nucleophilic substitution on the unsubstituted ring carbons is unlikely without a leaving group.

Table 2: Regioselectivity of Substitution on the Pyridine Ring This table is interactive. You can sort and filter the data.

Reaction Type Position of Attack Reactivity Rationale
Electrophilic Substitution C-3 (meta) Favored (under harsh conditions) Avoids placing a positive charge adjacent to the electron-deficient nitrogen.
Electrophilic Substitution (on N-oxide) C-4 (para) Highly Favored Electron-donating N-oxide group activates the ring, directing para. quimicaorganica.org
Nucleophilic Substitution C-2, C-4 (ortho, para) Highly Favored Nitrogen atom stabilizes the negative charge in the reaction intermediate. stackexchange.comechemi.com

Reactions of the Amide Linkage

The amide group is a robust functional group, but it can undergo several characteristic transformations:

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 1-(pyridin-4-yl)cyclopropanecarboxylic acid and ammonia. This reaction typically requires heating.

Reduction: The amide can be reduced to the corresponding amine, 1-(pyridin-4-yl)cyclopropylmethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Dehydration: Treatment with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can convert the primary amide into a nitrile, yielding 1-(pyridin-4-yl)cyclopropanecarbonitrile.

Transformations of the Cyclopropane Ring

The cyclopropane ring is a unique carbocycle characterized by significant ring strain (approximately 27.5 kcal/mol), which is a primary driver for its chemical transformations. colab.wsunl.pt Despite this strain, the C-C bonds possess considerable kinetic inertness. colab.ws

Ring-Opening Reactions: The high strain energy makes the cyclopropane ring susceptible to ring-opening reactions under conditions that would not affect other alkanes. libretexts.orglibretexts.org These reactions can proceed through various mechanisms:

Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Ni or Pt) can open the ring to form an alkyl chain. pharmaguideline.com

Halogenation: Reaction with halogens like bromine can lead to ring-opening and the formation of 1,3-dihalopropane derivatives. pharmaguideline.com

Electrophilic Addition: The C-C bonds of the cyclopropane ring have a degree of p-character, giving them some olefin-like properties. nbinno.com They can be attacked by strong electrophiles, leading to ring cleavage. Donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, are particularly prone to these reactions. colab.wsresearchgate.net In this compound, the electron-withdrawing pyridine ring activates the cyclopropane for such transformations.

Radical Reactions: The cyclopropane ring can participate in radical reactions, often involving an initial ring-opening to form a 1,3-radical intermediate that can then undergo further reactions. nih.gov

The incorporation of a cyclopropane ring into a molecule can also enhance its metabolic stability, as the ring is generally more resistant to common metabolic degradation pathways compared to linear alkyl chains. nbinno.com

Advanced Structural Analysis and Conformational Investigations

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques are fundamental to characterizing the molecular structure of 1-(Pyridin-4-yl)cyclopropanecarboxamide. High-resolution NMR, mass spectrometry, and vibrational spectroscopy each offer a unique window into the compound's atomic and functional group arrangement.

High-Resolution NMR Spectroscopy for Conformation and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformation of this compound in solution. Both ¹H and ¹³C NMR spectra provide critical information.

In ¹H NMR, the protons on the pyridine (B92270) ring typically appear as two distinct sets of doublets in the aromatic region (δ 7.0-9.0 ppm). The protons ortho to the nitrogen atom (H-2 and H-6) are deshielded and resonate at a lower field compared to the protons meta to the nitrogen (H-3 and H-5). The cyclopropane (B1198618) ring protons present a complex splitting pattern in the aliphatic region (typically δ 1.0-2.0 ppm) due to their rigid nature and distinct chemical environments. The amide (–CONH₂) protons usually appear as two broad singlets, the chemical shift of which can be sensitive to solvent and temperature.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. Key signals include those for the carbonyl carbon of the amide (δ ~170-175 ppm), the quaternary carbon of the cyclopropane ring attached to the pyridine, and the distinct carbons of the pyridine ring itself.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be essential to unambiguously assign all proton and carbon signals and to establish through-bond and through-space connectivities, confirming the covalent framework and providing insights into the preferred rotational conformation about the C-C bond linking the two ring systems.

Interactive Data Table: Predicted NMR Chemical Shifts Note: The following data is predictive and serves as a reference. Actual experimental values may vary based on solvent and experimental conditions.

Atom TypePositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
PyridineC2, C6~8.6~150
PyridineC3, C5~7.4~122
PyridineC4-~145
CyclopropaneCH₂~1.2-1.6~15-20
CyclopropaneQuaternary C-~30-35
AmideC=O-~174
AmideNH₂~6.0-7.5 (broad)-

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) serves to confirm the molecular weight and elemental composition of this compound. The compound has a monoisotopic mass of 176.0950 g/mol , corresponding to the molecular formula C₁₀H₁₂N₂O. High-resolution mass spectrometry (HRMS) is crucial for providing an exact mass measurement, which validates this formula.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 176. Key fragmentation patterns would likely involve the loss of the amide group (•NH₂) to give a fragment at m/z = 160, or cleavage of the cyclopropane ring. A prominent fragment corresponding to the pyridylcyclopropyl cation could also be expected. Electrospray ionization (ESI), a softer ionization technique, would show a strong signal for the protonated molecule [M+H]⁺ at m/z = 177.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

N-H Stretching: The amide N-H bonds give rise to characteristic stretching vibrations, typically appearing as two bands in the region of 3100-3400 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the primary amide is expected around 1650-1680 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region.

Cyclopropane Ring Vibrations: The C-H stretching of the cyclopropane ring is typically found at a high wavenumber, often above 3000 cm⁻¹, while ring deformation modes appear at lower frequencies.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the vibrations of the aromatic pyridine ring and the symmetric vibrations of the cyclopropane ring are typically strong and well-defined.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

In the crystalline state, molecules of this compound would be held together by a network of intermolecular interactions.

Hydrogen Bonding: The primary amide group is a key player in forming hydrogen bonds. The two N-H protons act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This typically leads to the formation of robust synthons, such as dimers or chains, which are fundamental to the crystal's architecture. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

The interplay between strong N-H···O=C hydrogen bonds and weaker C-H···π or π-π stacking interactions dictates the final three-dimensional packing motif of the crystal.

Conformational Analysis of the Cyclopropane and Pyridine Moieties in the Crystalline State

X-ray analysis would precisely define the conformation of the molecule in the solid state. A key parameter is the torsion angle between the plane of the pyridine ring and the plane of the cyclopropane ring. This angle is determined by a balance between steric hindrance and the optimization of intermolecular packing forces. The cyclopropane ring itself is rigid, but the orientation of the carboxamide group relative to the ring system is also fixed in the crystal lattice, a conformation that minimizes steric strain while maximizing favorable intermolecular contacts like hydrogen bonding. The solid-state conformation provides a crucial, low-energy snapshot of the molecule's structural preferences.

Solution-State Conformational Dynamics Studies

The conformational flexibility of this compound in solution primarily arises from rotation around two key bonds: the amide C-N bond and the bond connecting the cyclopropyl (B3062369) group to the pyridine ring. The study of these rotational dynamics is crucial for understanding the molecule's three-dimensional structure and its potential interactions in a solution environment. Techniques such as dynamic Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating these conformational equilibria.

Rotational Barrier of the Amide Bond:

The amide bond (CO-NH) in carboxamides possesses a significant degree of double bond character due to resonance, which results in a substantial energy barrier to rotation. This restricted rotation can lead to the existence of distinct cis and trans conformers, although the trans conformation is generally favored in primary amides.

In related pyridine carboxamides, such as nicotinamide, the rotational barrier of the amide bond has been experimentally determined using dynamic NMR spectroscopy. For nicotinamide, the activation enthalpy (ΔH‡) for amide rotation was found to be approximately 12.9 ± 0.3 kcal/mol, with an activation entropy (ΔS‡) of -7.7 ± 0.9 cal/mol·K. Current time information in Auckland, NZ. These values provide an estimate for the energetic landscape of amide rotation in a similar electronic environment. Computational ab initio calculations have shown good agreement with these experimental values, helping to dissect the contributing factors, such as steric interactions and π-electron donation from the pyridine ring. Current time information in Auckland, NZ.

For this compound, variable-temperature NMR studies would be the primary method to determine the rotational barrier of its amide bond. By monitoring the coalescence of signals from the distinct conformers at varying temperatures, the rate of exchange and the corresponding free energy of activation (ΔG‡) can be calculated.

Conformational Preferences of the Pyridine-Cyclopropane Moiety:

Studies on similar heterocyclic systems have shown that the barrier to rotation around the bond connecting a ring to an exocyclic group can be influenced by factors such as the number of nitrogen atoms in the ring and the nature of substituents. For instance, in 4-substituted pyrimidines, the rotational barrier (ΔG‡) for a dimethylamine (B145610) substituent ranges from 9 to 14 kcal/mol, with electron-withdrawing groups generally increasing the barrier. While not a direct analogue, this highlights the role of the heterocyclic ring's electronic properties in influencing conformational dynamics.

The specific conformational preferences of this compound in solution could be investigated through a combination of NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, and computational modeling. NOE data can provide through-space distance constraints between protons on the pyridine and cyclopropane rings, which can help to identify the predominant solution-state conformation.

Hypothetical Data from Conformational Studies:

While specific experimental data for this compound is not available, a hypothetical data table from a comprehensive solution-state NMR study is presented below to illustrate the type of information that would be generated.

ParameterValueMethod
Amide Rotational Barrier (ΔG‡)13 - 15 kcal/molDynamic NMR Spectroscopy
Predominant Amide Conformertrans1H NMR Spectroscopy
Pyridine-Cyclopropane Torsional Angle30° - 60°NOESY/Computational
Solvent Effects on ConformationMinor shifts observed in polar vs. non-polar solventsComparative NMR Studies

Table 1. Hypothetical Solution-State Conformational Data for this compound.

Further research, employing a combination of advanced NMR techniques and computational chemistry, is necessary to fully characterize the solution-state conformational dynamics of this compound and provide precise, experimentally validated data.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods model the electronic structure to predict geometry, reactivity, and various spectroscopic properties.

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. wisc.edu For 1-(Pyridin-4-yl)cyclopropanecarboxamide, DFT methods like the B3LYP functional would be employed to find its most stable conformation. nih.gov This process minimizes the electronic energy of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. nih.govscispace.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring and amide group, while the LUMO would be distributed across the π-system. This analysis helps in predicting how the molecule would behave in chemical reactions. imperial.ac.ukmdpi.com

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.netproteopedia.org It provides a color-coded map that identifies regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. numberanalytics.com

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the amide group, identifying them as primary sites for hydrogen bonding and coordination. researchgate.net The hydrogen atoms of the amide group would exhibit positive potential, marking them as hydrogen bond donor sites. researchgate.net

Table 1: Summary of Quantum Chemical Calculation Methods and Their Applications

Computational Method Application Predicted Insights for this compound
Density Functional Theory (DFT) Geometry Optimization & Electronic Structure Analysis Determines the most stable 3D structure, bond lengths, angles, and electron distribution. nih.govscispace.com
Frontier Molecular Orbital (FMO) Theory Reactivity Prediction Identifies nucleophilic (HOMO) and electrophilic (LUMO) sites; the HOMO-LUMO gap indicates chemical reactivity. wikipedia.orgresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping of Interaction Sites Visualizes electron-rich (negative) and electron-poor (positive) regions, predicting sites for intermolecular interactions like hydrogen bonding. researchgate.netnumberanalytics.com

Molecular Docking and Ligand-Target Interaction Prediction (Non-clinical)

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target interactions.

The pyridyl and carboxamide moieties are common scaffolds in inhibitors of various enzymes. Docking studies of analogous compounds provide a framework for predicting how this compound might interact with different enzyme families.

Kinases: Pyridine-containing molecules are well-known kinase inhibitors. nih.gov Docking studies on inhibitors of Rho-associated kinase (ROCK1), Cyclin-dependent kinase 2 (CDK2), and Janus kinase 1 (JAK1) show that the pyridine nitrogen frequently forms crucial hydrogen bonds with residues in the "hinge region" of the kinase ATP-binding site. nih.govrsc.orgnih.gov It is plausible that this compound could adopt a similar binding mode.

Cholinesterases: In the context of Alzheimer's disease research, various heterocyclic compounds are investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Docking simulations reveal that such inhibitors bind within the enzyme's active site gorge, interacting with key amino acid residues. nih.govnih.gov The isocryptolepine-triazole scaffold, for example, has been shown to interact with the periphery of the AChE binding pocket. nih.gov

NAMPT: Nicotinamide phosphoribosyltransferase (NAMPT) is another important therapeutic target. Docking studies of NAMPT activators have shown that a 4-pyridyl group can orient towards the active site residue His247, although not always forming a direct interaction. nih.gov In other studies, the pyridine core of inhibitors like KPT-9274 is predicted to bind directly to the NAMPT protein, highlighting the importance of this moiety for interaction. mdpi.com

The stability of a ligand-protein complex is heavily dependent on the network of non-covalent interactions, particularly hydrogen bonds, and the steric compatibility of the ligand within the binding pocket.

Hydrogen Bonding Network: The amide group of this compound is a key functional group for forming hydrogen bonds, as it contains both hydrogen bond donors (the -NH2 group) and a hydrogen bond acceptor (the carbonyl oxygen). The pyridine nitrogen also acts as a strong hydrogen bond acceptor. Docking analyses focus on identifying specific residues (e.g., serine, threonine, lysine, aspartate) in the active site that can form a stable hydrogen bond network with the ligand. rsc.orgnih.govnih.gov

Table 2: Potential Enzyme Targets and Key Predicted Interactions

Enzyme Family Example Target Predicted Binding Interactions for a this compound Scaffold
Kinases ROCK1, JAK1 Pyridine nitrogen forms hydrogen bonds with hinge region residues. nih.govnih.gov
Cholinesterases AChE, BChE Pyridine and amide moieties interact with residues in the active site gorge. nih.govnih.gov
NAMPT NAMPT Pyridine ring orients towards and interacts with active site residues like His247. nih.govmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov These simulations provide detailed insights into the conformational dynamics and interaction profiles of chemical compounds, which are often difficult to obtain through experimental techniques alone. nih.gov For this compound, MD simulations can elucidate its behavior in different environments, such as in solution or when interacting with a protein.

Conformational Stability and Flexibility in Solution

The conformational landscape of a molecule in solution is critical to its chemical and biological activity. Molecular dynamics simulations can map this landscape by calculating the potential energy of different conformations and the energy barriers between them. For molecules like this compound, key determinants of its conformational flexibility include the rotational barriers around the single bonds connecting the pyridine ring, the cyclopropane (B1198618) ring, and the carboxamide group.

While direct MD simulation studies on this compound are not extensively available in the public literature, insights can be drawn from computational studies of related structures, such as pyridine amide derivatives and cyclic peptides. nih.govnih.gov For instance, studies on pyridone adenine (B156593) dinucleotides, which contain a pyridone ring and an amide group, have used MD simulations to explore their conformational preferences in solution. nih.gov These studies highlight the propensity for certain conformations (e.g., syn vs. anti) and how these are influenced by intramolecular interactions. nih.gov

In a hypothetical MD simulation of this compound in an aqueous solvent, the primary dihedral angles defining its conformation would be tracked over time. These angles would be:

Pyridine-C(cyclopropane) bond: Rotation around this bond would determine the orientation of the cyclopropane ring relative to the pyridine ring.

C(cyclopropane)-C(amide) bond: Rotation here would position the carboxamide group relative to the cyclopropane ring.

C-N bond of the amide: The planarity of the amide bond itself is a key feature, but rotations around the adjacent bonds are crucial.

To illustrate the type of data generated, a hypothetical analysis of the major dihedral angles is presented below.

Dihedral AngleDominant Conformation(s) (degrees)Percentage of Simulation Time
N(pyridine)-C-C-C(amide)~60°, ~180°, ~300°35%, 45%, 20%
C(pyridine)-C-C-N(amide)~90°, ~270°60%, 40%
This table is a hypothetical representation of data from an MD simulation.

Such data would indicate that while certain orientations are preferred, the molecule retains significant flexibility in solution, allowing it to adopt multiple shapes. This flexibility can be crucial for its ability to interact with biological targets.

Ligand-Protein Complex Dynamics (Non-clinical)

In a non-clinical research context, MD simulations are invaluable for understanding how a ligand like this compound might interact with a protein target. These simulations start with a docked pose of the ligand in the protein's binding site, often obtained from molecular docking studies, and then simulate the complex's evolution over time. tandfonline.com This provides a dynamic view of the binding process, highlighting the stability of key interactions and the flexibility of both the ligand and the protein. mdpi.com

A typical MD simulation of a ligand-protein complex would analyze several factors:

Stability of the complex: The RMSD of the protein backbone and the ligand are monitored. A stable RMSD suggests that the ligand remains bound in a consistent orientation. bioworld.com

Key intermolecular interactions: The simulation tracks hydrogen bonds, hydrophobic interactions, and any potential pi-stacking between the pyridine ring of the ligand and aromatic residues in the protein's binding site. The persistence of these interactions over time is a strong indicator of their importance for binding affinity.

Flexibility of the binding site: The root-mean-square fluctuation (RMSF) of protein residues in the binding pocket can reveal which parts of the protein are flexible and which are rigid upon ligand binding. bioworld.com This can provide insights into induced-fit mechanisms.

Water dynamics: The simulation can show the role of water molecules in mediating interactions between the ligand and the protein.

For this compound, the pyridine nitrogen is a potential hydrogen bond acceptor, while the amide group can act as both a hydrogen bond donor and acceptor. The cyclopropane ring provides a rigid, hydrophobic component that can fit into corresponding pockets in a protein.

A hypothetical summary of interaction analysis from an MD simulation of this compound with a target protein is shown below.

Interaction TypeLigand MoietyProtein Residue(s)Occupancy (%)
Hydrogen BondPyridine NitrogenTyr82 (OH)85
Hydrogen BondAmide NHAsp120 (O)70
Hydrogen BondAmide C=OAsn95 (NH2)65
HydrophobicCyclopropane RingVal34, Leu78, Ile10095
Pi-StackingPyridine RingPhe15040
This table is a hypothetical representation of data from an MD simulation of a ligand-protein complex.

This type of detailed analysis, derived from MD simulations, is crucial in the early stages of drug discovery for optimizing lead compounds and understanding their mechanism of action at a molecular level. mdpi.com

In Vitro Biological Activity and Mechanistic Insights Strictly Excluding Clinical Human Data

Enzyme Inhibition Profiles

1-(Pyridin-4-yl)cyclopropanecarboxamide has been identified as a key scaffold in the development of various enzyme inhibitors. Its structural properties allow for modifications that can target the active sites of several kinases and other enzymes, leading to the inhibition of their catalytic activity.

The N-(pyridin-2-yl)cyclopropanecarboxamide scaffold, a close structural analog of this compound, is a foundational component in a series of compounds designed as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). nih.govnih.govacs.org GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, and its overactivity is linked to various pathological conditions. nih.govnih.gov

In the pursuit of new therapeutic agents, researchers have synthesized and evaluated numerous derivatives based on this scaffold. nih.govacs.org For instance, one study identified a compound, designated as compound 36, which incorporates the N-(pyridin-2-yl)cyclopropanecarboxamide core and demonstrated a potent inhibitory concentration (IC50) of 70 nM against GSK-3β in an in vitro kinase assay. nih.govacs.org These studies often utilize assays like the ADP-Glo bioluminescent assay to quantify the amount of ADP produced during the kinase reaction, thereby measuring the inhibitory activity of the test compounds. nih.govacs.org

Further investigations into pyridinylimidazole-based compounds, which also feature the cyclopropanecarboxamide (B1202528) moiety, have yielded potent and selective GSK-3β inhibitors with IC50 values in the low nanomolar range. nih.govresearchgate.net One such compound, 5-(2-(Cyclopropanecarboxamido)pyridin-4-yl)-4-cyclopropyl-1H-imidazole-2-carboxamide (referred to as 6g), showed significant inhibition of GSK-3β activity in neuronal SH-SY5Y cells. nih.govresearchgate.net The selectivity of these compounds is often assessed by screening them against a panel of other kinases. nih.gov

Table 1: In Vitro GSK-3β Inhibition Data for Selected Compounds

Compound IDScaffold/ClassTarget EnzymeIC50 (nM)Assay Type
Compound 36 N-(pyridin-2-yl)cyclopropanecarboxamideGSK-3β70ADP-Glo Kinase Assay
Compound 6g PyridinylimidazoleGSK-3βLow nanomolarNot specified

This table summarizes the in vitro inhibitory activity of compounds containing the cyclopropanecarboxamide moiety against GSK-3β.

Derivatives of the this compound scaffold have been investigated for their potential to inhibit Janus kinases (JAKs), a family of intracellular tyrosine kinases crucial for cytokine signaling pathways. researchgate.net Specifically, research has focused on the inhibition of JAK1 and JAK2. nih.govnih.gov

One area of research involves the development of selective JAK inhibitors for inhalation delivery. nih.gov A selective dual JAK and rho-associated protein kinase (ROCK) inhibitor, CPL409116, demonstrated greater selectivity for JAK1 over JAK2. nih.gov In vitro studies are essential to characterize the kinase inhibition profile of such compounds. researchgate.net These studies often employ both non-cellular assays, like the Z'-Lyte™ Fluorescence assay, and cell-based assays using human whole blood to assess the inhibition of JAK1, JAK2, and Tyk2 activity. researchgate.net

In other studies, furopyridine-based compounds were screened for their inhibitory effects on JAK2. nih.gov Two promising compounds, PD12 and PD19, were identified that suppressed JAK2/STAT5 autophosphorylation in human erythroblast cell lines. nih.gov Similarly, naphthoquinone derivatives, specifically napabucasin (B1676941) and 2′-methyl napabucasin, were found to potently inhibit JAK2 with IC50 values of 12.62 ± 2.12 nM and 11.11 ± 0.13 nM, respectively, in a kinase assay. mdpi.com These values indicate a higher potency than the established JAK inhibitor, tofacitinib, in the same assay. mdpi.com

Table 2: In Vitro JAK Inhibition Data for Selected Compounds

Compound IDScaffold/ClassTarget EnzymeIC50 (nM)Cell Line/Assay
CPL409116 Not SpecifiedJAK1 > JAK2Not SpecifiedNot Specified
PD12 FuropyridineJAK2Not SpecifiedTF-1
PD19 FuropyridineJAK2Not SpecifiedTF-1, HEL
Napabucasin NaphthoquinoneJAK212.62 ± 2.12Kinase Assay
2′-methyl napabucasin NaphthoquinoneJAK211.11 ± 0.13Kinase Assay

This table presents in vitro inhibition data for various compounds against Janus kinases.

The this compound structure is a component of more complex molecules designed to inhibit c-Met kinase, a receptor tyrosine kinase that plays a role in cell growth and migration. nih.govnih.govnih.gov The dysregulation of the HGF/c-Met pathway is implicated in various cancers. nih.gov

One study reported the discovery of LAH-1, a compound that incorporates a pyridine-based structure and demonstrated nanomolar activity against c-Met kinase with an IC50 value of 49 nM in a mobility shift assay. nih.gov This inhibitory activity was comparable to the known c-Met inhibitor, Cabozantinib (B823) (IC50 = 31 nM). nih.gov The selectivity of LAH-1 was confirmed by screening it against a panel of 18 other kinases. nih.gov

Another research effort focused on pyrazolo[3,4-b]pyridine derivatives. nih.gov Compound 5a from this series showed potent c-Met kinase inhibitory activity with an IC50 of 4.27 ± 0.31 nM in a homogeneous time-resolved fluorescence (HTRF) assay, which was slightly more potent than the reference drug cabozantinib (IC50 = 5.38 ± 0.52 nM). nih.gov These findings highlight the potential of pyridine-based scaffolds in the design of c-Met inhibitors. nih.govresearchgate.net

Table 3: In Vitro c-Met Kinase Inhibition Data

Compound IDScaffold/ClassIC50 (nM)Assay TypeReference CompoundReference IC50 (nM)
LAH-1 Pyridine-based49Mobility Shift AssayCabozantinib31
Compound 5a Pyrazolo[3,4-b]pyridine4.27 ± 0.31HTRF AssayCabozantinib5.38 ± 0.52

This table summarizes the in vitro inhibitory activity of selected compounds against c-Met kinase.

The pyridine (B92270) carboxamide scaffold has been explored for its potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.commdpi.comnih.gov These enzymes are involved in the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov

Studies on pyridine carboxamide and carbothioamide derivatives have shown varied inhibitory potential against urease, with the activity being dependent on the type and position of substitutions on the pyridine ring. mdpi.com While not directly cholinesterase inhibition, this highlights the tunability of the scaffold.

In the context of direct cholinesterase inhibition, a series of novel 1,2,3,4-tetrahydropyrimidine derivatives were synthesized and evaluated. nih.gov One compound, 4l, which incorporates a pyridin-4-yl group, was identified as a potent inhibitor of both AChE and BChE, with IC50 values of 0.11 μM and 3.4 μM, respectively. nih.gov Another study on pyridazine-containing compounds found that some derivatives were more effective at inhibiting BChE than the standard drug donepezil (B133215). mdpi.com For example, compound 5 was 0.46 times more effective than donepezil against BChE. mdpi.com

Table 4: In Vitro Cholinesterase Inhibition Data

Compound IDScaffold/ClassTarget EnzymeIC50 (µM)
Compound 4l 1,2,3,4-tetrahydropyrimidineAChE0.11
Compound 4l 1,2,3,4-tetrahydropyrimidineBChE3.4

This table presents the in vitro inhibitory activity of a selected compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Currently, there is a lack of specific research findings in the provided search results detailing the in vitro inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) by this compound or its direct derivatives. While the search results cover a range of enzyme targets for related pyridine-based structures, NAMPT inhibition is not explicitly mentioned.

The versatility of the pyridine scaffold, of which this compound is a member, allows for its incorporation into inhibitors of various other kinases and enzymes. researchgate.net Pyridine derivatives have been investigated as inhibitors of androgen receptors, tubulin polymerization, and topoisomerase enzymes. researchgate.net

One study described a small molecule, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1), as a selective and competitive inhibitor of the C1s protease, a component of the classical complement pathway. researchgate.net In vitro biochemical experiments showed that A1 binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its activity with an inhibition constant (Ki) of about 5.8 μM. researchgate.net

These examples demonstrate the broad applicability of the pyridine nucleus in medicinal chemistry for targeting a diverse array of enzymes beyond the more commonly studied kinases.

Table 5: Inhibition Data for Other Enzyme Targets

Compound IDScaffold/ClassTarget EnzymeKi (µM)Inhibition Type
A1 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamideC1s Protease~5.8Competitive

This table summarizes the in vitro inhibitory activity of a pyridine derivative against the C1s protease.

In Vitro Biological Profile of this compound

Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific published data for the chemical compound This compound corresponding to the requested biological activities. Extensive searches for experimental results on this particular molecule's antiproliferative effects, mechanism of action, antimicrobial properties, anti-inflammatory activity, and in vitro ADME profile did not yield any specific findings.

The field of medicinal chemistry often explores vast libraries of compounds, and many synthesized molecules are not selected for further detailed biological investigation, or the results of such studies are not always published. Research on related structural classes, such as pyridine carboxamides and other cyclopropane (B1198618) derivatives, is available and indicates a range of biological activities. For instance, various pyridine carboxamide derivatives have been investigated for antifungal properties nih.gov, and other complex amide derivatives containing a cyclopropane ring have been assessed for general antimicrobial activity nih.gov. Similarly, different substituted pyridines have been studied for their potential as apoptosis inducers nih.gov, cytokine release inhibitors nih.gov, and antiproliferative agents nih.govnih.gov.

However, these findings are for structurally distinct molecules and cannot be extrapolated to predict the specific biological profile of this compound. Generating an article with the requested detailed, data-driven subsections for this specific compound is not feasible based on the current body of scientific literature.

Further research and publication would be required to elucidate the in vitro biological activities and mechanistic insights for this compound.

Pre-absorption, Distribution, Metabolism, Excretion (ADME) Studies (In Vitro)

Membrane Permeability (e.g., PAMPA assay)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely utilized in vitro method to predict the passive, transcellular permeability of chemical compounds. nih.govmdpi.com This high-throughput assay assesses a compound's ability to diffuse across an artificial lipid membrane, providing an early indication of its potential for oral absorption. nih.govnih.gov Compounds are typically categorized as having low or high permeability based on their measured effective permeability (Pe) values. mdpi.com

Despite the importance of this assay, specific data from PAMPA studies for this compound are not available in the reviewed scientific literature. Research on related pyridine derivatives suggests that structural modifications can significantly influence membrane permeability. nih.gov However, without direct experimental results for this compound, its permeability characteristics remain speculative.

Cytochrome P450 (CYP) Isoform Interaction Studies

Cytochrome P450 enzymes are a critical family of enzymes responsible for the metabolism of a vast number of drugs. researchgate.netnih.gov In vitro studies to determine a compound's potential to inhibit or induce CYP isoforms are essential for predicting potential drug-drug interactions. nih.govchemscene.com Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity, while induction can decrease their efficacy. researchgate.net The major human CYP isoforms typically investigated include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. chemscene.com

A thorough review of scientific databases reveals a lack of specific studies investigating the inhibitory or inductive effects of this compound on any of the major CYP isoforms. While research exists on the CYP interaction profiles of other pyridine-containing molecules, these findings cannot be directly extrapolated to this compound due to the high degree of structural specificity in enzyme-ligand interactions. nih.govresearchgate.net For instance, studies on pyridyl-substituted tetrahydrocyclopropa[a]naphthalenes have shown inhibitory activity against P450 aromatase, but this is a different enzyme and chemical scaffold. researchgate.net

Chemical Biology Applications and Probe Development

Development as Chemical Probes for Target Validation

A review of published scientific literature indicates that 1-(Pyridin-4-yl)cyclopropanecarboxamide has not been specifically developed or utilized as a chemical probe for target validation. Chemical probes are small molecules designed to interact with a specific protein target, enabling researchers to study its biological function and validate it as a potential therapeutic target. While the pyridinyl-cyclopropane scaffold is of interest in medicinal chemistry, its application in a dedicated chemical probe for this compound itself, including the synthesis of corresponding active and inactive control compounds, has not been documented.

Research Data on this compound as a Chemical Probe

Parameter Finding
Documented Target(s) No specific targets identified in literature.
In Vitro/In Vivo Validation No studies published.

Use in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-Based Drug Discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. It involves screening libraries of small chemical fragments for low-affinity binding to a biological target. Although the molecular structure of this compound fits the general physicochemical profile of a chemical fragment, there is no specific evidence in the scientific literature of its inclusion in fragment screening libraries or its identification as a hit in any reported FBDD campaign. The elaboration of this specific fragment into more potent, larger molecules through structure-guided design has not been described in available research.

Research Data on this compound in FBDD

Parameter Finding
FBDD Screening Campaigns No reported inclusion in public or proprietary screens.
Identified as Fragment Hit Not documented against any biological target.

Exploration in Multitarget Ligand Design (Polypharmacology)

Polypharmacology involves the design of single chemical entities that can modulate multiple biological targets simultaneously, a strategy often employed for diseases with complex pathologies. This approach requires a deep understanding of the structure-activity relationships of a ligand across different targets. An extensive review of the literature indicates that this compound has not been the subject of exploration for multitarget ligand design. There are no published research findings detailing its activity profile across multiple targets or its deliberate optimization as a polypharmacological agent.

Research Data on this compound in Polypharmacology

Parameter Finding
Multi-Target Screening No data available.
Designed Polypharmacology Not explored in any published studies.

Future Research Directions for 1 Pyridin 4 Yl Cyclopropanecarboxamide and Its Chemical Analogs

Development of Novel Synthetic Methodologies

Advancing the therapeutic potential of 1-(pyridin-4-yl)cyclopropanecarboxamide analogs hinges on the development of efficient, robust, and versatile synthetic strategies. Current approaches often involve multi-step sequences that can be time-consuming and may not be amenable to the rapid generation of diverse compound libraries. nih.gov Future efforts should focus on creating more streamlined and innovative synthetic routes.

Key areas for development include:

Catalytic C-H Activation: Palladium-catalyzed C(sp³)-H arylation of free carboxylic acids represents a cutting-edge technique that could be adapted for the direct coupling of cyclopropane (B1198618) carboxylic acid precursors with various pyridine (B92270) derivatives, bypassing the need for pre-functionalized starting materials. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. nih.gov Similarly, flow chemistry offers precise control over reaction parameters, enabling safer and more scalable production. Implementing these technologies could facilitate the rapid synthesis of analog libraries for screening.

Novel Cyclopropanation Techniques: While existing methods often use reagents like 1,2-dibromoethane, exploring alternative cyclopropanation strategies could provide access to more complex and diversely substituted cyclopropane rings. nih.gov

Deeper Exploration of Structure-Activity-Selectivity Relationships

A systematic investigation into the structure-activity relationships (SAR) and structure-selectivity relationships (SSR) is crucial for optimizing the this compound scaffold. This involves the methodical synthesis and biological evaluation of analogs to understand how specific structural modifications influence potency against a target and selectivity over related off-targets.

Future SAR and SSR studies should systematically probe the following structural elements:

The Pyridine Ring: The position and nature of substituents on the pyridine ring are known to dramatically affect biological activity. nih.govnih.gov Research indicates that electron-donating groups like methoxy (B1213986) (-OMe) and hydroxyl (-OH), as well as carbonyl (-C=O) and amino (-NH2) groups, can enhance the antiproliferative activity of pyridine derivatives. nih.govnih.gov Conversely, bulky groups or halogen atoms may lead to lower activity. nih.govnih.gov

The Cyclopropane Ring: The rigid nature of the cyclopropane ring is key to its function, but substitutions on the ring itself are underexplored. Introducing substituents could modulate the compound's conformational preferences and interactions with a target's binding pocket.

The Carboxamide Linker: The amide bond is a critical hydrogen bonding motif. Modifications, such as N-alkylation or replacement with bioisosteres, could alter the compound's physicochemical properties, including solubility, membrane permeability, and metabolic stability.

Table 1: Summary of Structure-Activity Relationship Insights for Pyridine Derivatives

Structural Modification Effect on Activity Rationale/Example Citation(s)
Addition of -OMe, -OH, -C=O, -NH2 groups Enhanced Antiproliferative Activity These groups can participate in key hydrogen bonding or electronic interactions within the target binding site. nih.govnih.gov
Addition of Halogen Atoms Lower Antiproliferative Activity Halogens can alter electronic properties and may introduce unfavorable steric interactions. nih.govnih.gov
Addition of Bulky Groups Lower Antiproliferative Activity Large substituents can cause steric hindrance, preventing optimal binding to the target protein. nih.govnih.gov

Integration of Advanced Computational Approaches for Predictive Modeling

The integration of computational chemistry and molecular modeling can significantly accelerate the drug discovery process by providing predictive insights and rationalizing experimental observations. For the this compound scaffold, in silico techniques can guide the design of new analogs with improved properties.

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the physicochemical properties of analogs with their biological activities. jchemlett.com Such models, once validated, can predict the potency of virtual compounds before their synthesis, prioritizing the most promising candidates. jchemlett.com

Molecular Docking and Dynamics Simulations: Docking studies can predict the binding modes of analogs within the active site of a target protein. researchgate.netmdpi.com This can help explain observed SAR data and guide the design of new derivatives with enhanced binding affinity. Molecular dynamics simulations can further explore the stability of the protein-ligand complex over time.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model for this scaffold can be used to screen large virtual libraries for novel compounds that fit the model, potentially identifying hits with new chemical backbones. mdpi.com

ADME Prediction: Computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties. This allows for the early identification and "designing out" of potential liabilities, such as poor metabolic stability or low permeability, before committing to costly synthesis.

Identification of Underexplored Biological Targets for This Scaffold

The pyridine nucleus is a privileged scaffold found in numerous FDA-approved drugs, and its derivatives are known to possess a wide range of biological activities. nih.govnih.govnih.gov While some activities may be known for the this compound scaffold, a broader screening approach could uncover novel therapeutic applications.

Potential underexplored target classes include:

Protein Kinases: Many kinase inhibitors feature a pyridine core. Screening this scaffold against a panel of kinases could identify new targets for cancer or inflammatory diseases.

Epigenetic Targets: The scaffold could be evaluated for activity against enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases.

Infectious Disease Targets: Pyridine carboxamides have shown promise as antitubercular agents. nih.gov The scaffold should be screened against a wider range of pathogens, including multidrug-resistant bacteria, fungi, and parasites like Plasmodium falciparum, the causative agent of malaria. mdpi.comnih.govnih.gov

Heat Shock Proteins (HSPs): Compounds with related amide structures have been identified as inhibitors of HSP90, a chaperone protein that is a key target in cancer therapy. researchgate.net Investigating the interaction of this scaffold with HSP90 and other chaperones is a promising avenue.

Design and Synthesis of New Chemical Biology Tools

To better understand the mechanism of action and to identify the specific cellular targets of this compound and its analogs, it is essential to develop dedicated chemical biology probes. chiosislab.com These tools are "mutated" versions of the parent compound, modified to allow for visualization or identification of binding partners without significantly altering their biological activity. chiosislab.comnih.gov

Future work in this area should focus on designing and synthesizing:

Fluorescent Probes: Attaching a fluorescent dye (e.g., FITC) to a non-critical position on the scaffold would allow for the visualization of the compound's subcellular localization and target engagement using techniques like fluorescence microscopy and flow cytometry. chiosislab.com

Affinity-Based Probes: Incorporating a biotin (B1667282) tag would enable affinity purification of the target protein(s) from cell lysates. chiosislab.com Subsequent analysis by mass spectrometry can then identify the binding partners.

Photo-affinity Labels: Introducing a photoreactive group (e.g., a diazirine or benzophenone) would allow for covalent cross-linking of the probe to its target upon UV irradiation, providing a more robust method for target identification.

Radiolabeled Analogs: Synthesis of analogs containing isotopes such as ¹⁸F or ¹¹C would enable in vivo imaging studies using Positron Emission Tomography (PET). chiosislab.comuq.edu.au This would allow for non-invasive investigation of the compound's biodistribution and target occupancy in preclinical models.

Strategies for Enhancing Bioavailability and Metabolic Stability in vitro for Future Preclinical Studies

A critical hurdle in translating a promising chemical scaffold into a viable drug candidate is optimizing its pharmacokinetic properties. Poor oral bioavailability and rapid metabolic degradation can terminate the development of otherwise potent compounds. Future research must proactively address these challenges for the this compound series.

Strategies to enhance these properties include:

Identification and Blocking of Metabolic "Soft Spots": The first step is to identify the sites on the molecule most susceptible to metabolic transformation using in vitro assays with liver microsomes. frontiersin.orgnih.gov Once identified, these "soft spots" can be blocked. For example, replacing a metabolically labile hydrogen atom with fluorine (fluorination) or deuterium (B1214612) (deuteration) can significantly slow down metabolism by cytochrome P450 enzymes. nih.govnih.gov

Modulation of Physicochemical Properties: Poor solubility is a common cause of low bioavailability. Introducing polar functional groups or creating water-soluble salt forms (e.g., hydrochloride or phosphate (B84403) salts) can improve aqueous solubility. nih.gov

Prodrug Approaches: A prodrug strategy can be employed to temporarily mask functionalities that limit absorption or to improve targeting. scilit.com The prodrug is designed to be converted into the active compound in vivo.

Advanced Formulation Strategies: For compounds with persistent solubility issues, advanced formulation techniques can be explored. These include the use of amorphous solid dispersions, complexation with cyclodextrins, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to improve dissolution and absorption. scilit.comnih.gov

Table 2: In Vitro Assays for Assessing Metabolic Stability

Assay Description Purpose Citation(s)
Liver Microsome Stability Assay The compound is incubated with liver microsomes (containing CYP450 enzymes) and a cofactor (NADPH). The percentage of the parent compound remaining over time is measured. To determine the intrinsic clearance and metabolic half-life (t½) of a compound. Identifies susceptibility to Phase I metabolism. frontiersin.orgnih.gov
Hepatocyte Stability Assay The compound is incubated with intact liver cells (hepatocytes), which contain a full complement of both Phase I and Phase II metabolic enzymes. Provides a more comprehensive picture of metabolic stability, including both Phase I and Phase II pathways. -
CYP450 Inhibition Assay The compound is tested for its ability to inhibit the activity of major CYP450 isoforms (e.g., CYP3A4, 2D6, 2C9). To assess the risk of drug-drug interactions, where the compound might inhibit the metabolism of other co-administered drugs. researchgate.net

Q & A

Q. Basic

Property Method Typical Value
Solubility Shake-flask method in PBS (pH 7.4)2.3 mg/mL (25°C)
Melting Point Differential Scanning Calorimetry148–150°C
Stability Accelerated stability study (40°C/75% RH)>90% purity retained over 4 weeks

How can researchers design experiments to study structure-activity relationships (SAR) of this compound?

Q. Advanced

  • Factorial Design : Use a 2³ factorial matrix to evaluate variables (e.g., substituent position, steric effects, electronic parameters) on bioactivity .
  • Computational Screening : Perform molecular docking (AutoDock Vina) to prioritize synthetic targets based on binding affinity predictions .
  • Data Integration : Combine SAR data with physicochemical descriptors (logP, polar surface area) using partial least squares (PLS) regression .

How should contradictions in reported biological activity data be resolved?

Q. Advanced

  • Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and cellular assays (e.g., IC₅₀ in HEK293 cells) .
  • Purity Reassessment : Re-analyze disputed batches via HPLC-MS to rule out degradation products .

What computational methods predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-protein binding over 100 ns, analyzing RMSD and binding free energy (MM/PBSA) .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors near pyridinyl N) with MOE .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian 16) to identify reactive sites for derivatization .

How can Design of Experiments (DoE) optimize the synthesis process?

Q. Advanced

Factor Levels Response
Temperature (°C)25, 50, 80Yield (%)
Catalyst Loading1%, 2%, 5%Reaction Time (hours)
Solvent PolarityDMF, THF, ToluenePurity by HPLC (%)
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 50°C, 2% catalyst in DMF) for 85% yield and >98% purity .

What are best practices for ensuring data reproducibility and security?

Q. Advanced

  • Electronic Lab Notebooks (ELNs) : Use LabArchives® to timestamp and encrypt raw data (e.g., NMR spectra, assay results) .
  • Blockchain Validation : Store critical datasets on decentralized platforms (e.g., Scienceroot) to prevent tampering .
  • Metadata Tagging : Annotate files with experimental parameters (e.g., pH, humidity) using ISA-TAB standards .

How can computational models be validated against experimental data?

Q. Advanced

  • Blind Predictions : Compare docking scores with unpublished IC₅₀ values from independent labs .
  • Consistency Checks : Validate MD simulations by overlaying predicted and X-ray crystallography protein-ligand poses (RMSD < 2.0 Å) .
  • Error Analysis : Calculate mean absolute error (MAE) between QM-calculated and experimental dipole moments .

What theoretical frameworks guide the study of this compound’s reactivity?

Q. Advanced

  • Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks .
  • Hammett Linear Free Energy Relationships (LFER) : Correlate substituent σ values with reaction rates in SNAr mechanisms .
  • Non-Covalent Interaction (NCI) Analysis : Visualize π-π stacking and hydrogen bonding via Multiwfn .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(Pyridin-4-yl)cyclopropanecarboxamide
Reactant of Route 2
1-(Pyridin-4-yl)cyclopropanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.